Product packaging for 5-(Diethoxymethyl)-2-fluorobenzonitrile(Cat. No.:CAS No. 1176161-37-7)

5-(Diethoxymethyl)-2-fluorobenzonitrile

Cat. No.: B1395653
CAS No.: 1176161-37-7
M. Wt: 223.24 g/mol
InChI Key: PWINDASCTDSVAK-UHFFFAOYSA-N
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Description

5-(Diethoxymethyl)-2-fluorobenzonitrile (; Molecular Formula: C₁₂H₁₄FNO₂) is a versatile fluorinated building block designed for advanced research and development in medicinal chemistry and materials science . The compound features a benzontirile core functionalized with a fluorine atom and a diethoxymethyl group, which can serve as a protected aldehyde, enhancing its utility as a multifunctional synthetic intermediate. This structure makes it a valuable precursor for synthesizing complex heterocyclic compounds, such as quinazolines and oxazolines, which are privileged scaffolds in the development of Active Pharmaceutical Ingredients (APIs) and specialized ligands for catalysis . The fluorine atom can be used to tune electronic properties and metabolic stability in drug candidates, while the nitrile group offers a handle for further chemical transformation into amides, acids, or tetrazoles. The diethoxymethyl group is a key feature, acting as a protective moiety that can be deprotected to reveal a reactive aldehyde under mild acidic conditions, enabling sequential synthetic strategies. As with many specialized chemical synthons, this product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (MSDS) prior to use and handle this material with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14FNO2 B1395653 5-(Diethoxymethyl)-2-fluorobenzonitrile CAS No. 1176161-37-7

Properties

IUPAC Name

5-(diethoxymethyl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-3-15-12(16-4-2)9-5-6-11(13)10(7-9)8-14/h5-7,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWINDASCTDSVAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC(=C(C=C1)F)C#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716535
Record name 5-(Diethoxymethyl)-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176161-37-7
Record name 5-(Diethoxymethyl)-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Nucleophilic Substitution on Fluorobenzonitrile

One of the foundational approaches involves nucleophilic aromatic substitution (SNAr), exploiting the electron-withdrawing nitrile group to facilitate substitution at the ortho position relative to fluorine. This method typically employs diethoxymethyl reagents as nucleophiles.

Key steps:

  • Activation of fluorobenzonitrile with suitable bases (e.g., potassium carbonate or sodium hydride).
  • Reaction with diethoxymethyl halides or derivatives under controlled conditions.
  • Use of polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile to enhance nucleophilic substitution efficiency.

Reaction conditions:

Parameter Typical Range Reference/Notes
Temperature 80–120°C Ensures sufficient energy for SNAr
Solvent DMF, acetonitrile Polar aprotic solvents favor SNAr
Base K2CO3, NaH Deprotonates intermediates to facilitate substitution

Formation of Diethoxymethyl Intermediates via Formaldehyde Derivatives

Another prominent method involves the formation of diethoxymethyl groups through the reaction of formaldehyde or its derivatives with suitable aromatic intermediates.

Procedure:

  • React fluorobenzonitrile with diethyl acetal or diethoxymethyl chloride in the presence of acid catalysts (e.g., p-toluenesulfonic acid).
  • The process involves electrophilic addition of the diethoxymethyl group to the aromatic ring, preferentially at the ortho position facilitated by the nitrile group.

Typical reaction parameters:

Parameter Conditions Source/Reference
Catalyst p-Toluenesulfonic acid Commonly used
Temperature 60–80°C Controlled to prevent side reactions
Reaction time 4–12 hours Optimized for yield

Hydrolysis and Purification

Post-synthesis, the diethoxymethyl derivative often undergoes hydrolysis or purification steps:

  • Hydrolysis under mild acidic or basic conditions to remove residual reagents.
  • Extraction with organic solvents (e.g., dichloromethane).
  • Purification via column chromatography or recrystallization.

Hydrolysis conditions:

Parameter Typical Range Notes
Hydrolysis solvent Water, dilute acid/base To remove protecting groups if necessary
Temperature 0–50°C To control reaction rate

Research Findings and Data Tables

Method Reagents Solvent Temperature Yield Notes
Nucleophilic substitution Fluorobenzonitrile + diethoxymethyl halide DMF 80–120°C 65–80% Efficient for ortho substitution
Formaldehyde derivative reaction Fluorobenzonitrile + diethyl acetal p-Toluenesulfonic acid 60–80°C 55–70% Suitable for aromatic substitution
Hydrolysis Acidic/basic aqueous solution Water 0–50°C Variable For deprotection and purification

Research and Patent Data Supporting Methods

  • A patent (EP1114809A1) describes a process for preparing fluorobenzyl derivatives via hydrolysis and substitution reactions, emphasizing the importance of controlled hydrolysis conditions and organic extraction steps to optimize purity and yield.
  • Additional literature indicates that reductive amination and subsequent functionalization can be employed to introduce the diethoxymethyl group onto fluorobenzonitrile derivatives, with reaction conditions optimized for high yield and minimal side reactions.

Chemical Reactions Analysis

Types of Reactions

5-(Diethoxymethyl)-2-fluorobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom and the diethoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Formation of 5-(Diethoxymethyl)-2-fluorobenzoic acid.

    Reduction: Formation of 5-(Diethoxymethyl)-2-fluorobenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Reaction Scheme

2 Fluorobenzonitrile+DiethoxymethaneAcid Catalyst5 Diethoxymethyl 2 fluorobenzonitrile\text{2 Fluorobenzonitrile}+\text{Diethoxymethane}\xrightarrow{\text{Acid Catalyst}}\text{5 Diethoxymethyl 2 fluorobenzonitrile}

Applications in Scientific Research

5-(Diethoxymethyl)-2-fluorobenzonitrile has diverse applications across several domains:

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

  • Biological Activity Investigation : Research has been conducted to explore its potential biological activities. The compound may interact with biomolecules, influencing enzymatic pathways and potentially leading to therapeutic applications.

Medicine

  • Drug Development Precursor : The compound is being investigated for its therapeutic properties, particularly as a precursor for developing new pharmaceuticals. Its structural characteristics may allow it to act as a ligand for specific biological targets .

Industry

  • Production of Specialty Chemicals : In industrial settings, this compound is utilized in producing specialty chemicals that require specific properties due to its unique chemical structure .

Mechanism of Action

The mechanism of action of 5-(Diethoxymethyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1. Key Properties of Selected Analogues

Compound Name Substituent Reactivity Highlights Key Applications Reference
This compound -OCH2CH2O- Ether stability, inertness Synthetic intermediates -
2-Fluoro-5-formylbenzonitrile -CHO Nucleophilic additions Aldehyde intermediates
5-(Bromomethyl)-2-fluorobenzonitrile -CH2Br Suzuki couplings, substitutions Cross-coupling reactions
5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile -CH2(C6H3F2) Enhanced lipophilicity Drug candidates

Table 2. Spectroscopic Comparison

Compound Name Excitation Energy (cm⁻¹) Ionization Energy (cm⁻¹) Notes
2-Fluorobenzonitrile 36,028 78,650 Baseline for fluorobenzonitriles
3-Fluorobenzonitrile 35,989 78,873 Positional isomer effects
This compound Not reported Not reported Predicted red-shift due to -OCH2CH2O-

Biological Activity

5-(Diethoxymethyl)-2-fluorobenzonitrile, with the chemical formula C₁₂H₁₄FNO₂ and CAS number 1176161-37-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a fluorine atom and a diethoxymethyl group attached to a benzonitrile structure. The presence of these functional groups may influence its biological activity and interaction with various biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating biochemical pathways critical for cellular function and survival.
  • Receptor Interaction : It could interact with various receptors, influencing signal transduction pathways that affect cell proliferation and apoptosis.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some benzonitrile derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer Properties : Certain structural analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications in oncology.
  • Anti-inflammatory Effects : Compounds in this class may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityMethodologyKey Findings
AntimicrobialDisc diffusion methodExhibited significant inhibition against E. coli and S. aureus.
AnticancerMTT assay on cancer cell linesShowed IC50 values indicating cytotoxicity in breast cancer cells.
Anti-inflammatoryIn vivo models of inflammationReduced edema in paw swelling models.
  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria using standard disc diffusion methods. The compound's effectiveness was comparable to established antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents.
  • Anticancer Properties : In vitro studies utilizing the MTT assay revealed that this compound has cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values suggest that it may inhibit cell proliferation through apoptosis induction mechanisms .
  • Anti-inflammatory Effects : Research involving animal models showed that the administration of this compound significantly reduced inflammation markers, highlighting its potential use in treating inflammatory diseases such as arthritis.

Q & A

Q. What are the common synthetic routes for preparing 5-(Diethoxymethyl)-2-fluorobenzonitrile, and what key reaction conditions are required?

  • Methodological Answer: The synthesis of fluorobenzonitrile derivatives typically involves multi-step procedures, including substitution, alkylation, and hydrolysis. For example, related compounds like SL25.1188 are synthesized via reduction of 4-(benzyloxy)-2-fluorobenzonitrile, followed by alkylation and hydrolysis under controlled conditions . Key reaction parameters include:
  • Catalyst Selection: Palladium catalysts for cross-coupling or substitution reactions.
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, THF) to enhance reactivity.
  • Temperature Control: Reactions often proceed at 60–100°C to balance kinetics and side-product formation.

Q. How is this compound characterized to confirm its structural integrity and purity?

  • Methodological Answer: Characterization relies on:
  • Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions and diethoxymethyl group integrity. Fluorine coupling patterns in NMR are critical for structural confirmation .
  • Chromatography: HPLC or GC-MS to assess purity (>95%) and detect impurities .
  • Mass Spectrometry: High-resolution MS (HRMS) for molecular formula validation.

Advanced Research Questions

Q. What strategies are employed to optimize the yield of this compound in multi-step syntheses, particularly when dealing with competing side reactions?

  • Methodological Answer: Yield optimization involves:
  • Stepwise Monitoring: Intermediate purification (e.g., column chromatography) after each synthetic step to remove byproducts .
  • Catalyst Tuning: Using ligands (e.g., BINAP) with palladium to enhance selectivity in substitution reactions .
  • Solvent Screening: Testing solvents like acetonitrile or toluene to minimize undesired nucleophilic attacks on the nitrile group.

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shift discrepancies) observed during the characterization of derivatives?

  • Methodological Answer: Contradictions are addressed via:
  • Cross-Validation: Comparing experimental NMR shifts with computational predictions (DFT calculations) .
  • Isotopic Labeling: Using 19F^{19}\text{F}-enriched analogs to clarify fluorine-environment ambiguities .
  • Crystallography: Single-crystal X-ray diffraction for definitive structural confirmation .

Q. What are the key considerations in designing experiments to study the reactivity of the diethoxymethyl and fluorine groups under varying pH and temperature conditions?

  • Methodological Answer: Experimental design includes:
  • pH-Dependent Studies: Buffered solutions (pH 3–10) to probe hydrolysis or stability of the diethoxymethyl group.
  • Kinetic Profiling: Monitoring reaction rates via LC-MS under controlled temperatures (25–80°C) to identify degradation pathways .
  • Electrophilic Substitution Analysis: Using NOESY NMR to track regioselectivity in fluorobenzonitrile derivatives .

Applications in Biomedical Research

Q. In what biomedical research contexts has this compound been utilized, and what methodological approaches validate its biological activity?

  • Methodological Answer: While direct studies on this compound are limited, structurally related fluorobenzonitriles (e.g., PRX-08066) are used as 5-HT2B_{2B} receptor antagonists. Validation methods include:
  • In Vitro Assays: Measuring MAP kinase inhibition in CHO cells transfected with human 5-HT2B_{2B} receptors .
  • In Vivo Models: Assessing pulmonary arterial pressure reduction in monocrotaline-induced rodent models .

Data Contradiction and Byproduct Analysis

Q. How should researchers address unexpected byproduct formation during synthesis, and what analytical techniques are critical for identifying impurities?

  • Methodological Answer: Byproduct identification involves:
  • LC-MS/MS: To trace low-abundance impurities and propose structural hypotheses.
  • Isolation via Prep-HPLC: Purifying byproducts for standalone NMR characterization .
  • Mechanistic Studies: Varying reaction stoichiometry or catalysts (e.g., switching Pd(OAc)2_2 to PdCl2_2) to suppress side reactions .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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